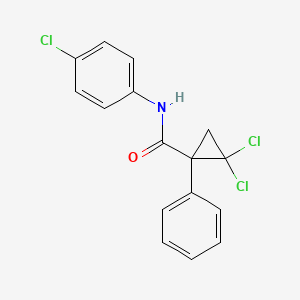
2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide is a synthetic compound known for its applications in various fields, particularly as a fungicide. It is commonly referred to as carpropamid and is used primarily in agriculture to protect crops from fungal infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide typically involves the reaction of substituted cyclopropane derivatives with chlorinated aromatic amines. One common method involves the acylation of amines using benzotriazole chemistry in water, which is an environmentally friendly approach . The reaction conditions often include room temperature or microwave irradiation to achieve high yields and mild conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar acylation reactions. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for agricultural use .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,2-Dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a model compound in studies of cyclopropane derivatives and their reactivity.
Biology: It is studied for its effects on fungal pathogens and its potential as a fungicide.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antifungal properties.
Industry: It is used in the development of agricultural chemicals and pesticides.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide involves the inhibition of melanin biosynthesis in fungal pathogens. This inhibition disrupts the fungal cell wall, leading to the death of the pathogen. The compound targets specific enzymes involved in melanin production, such as scytalone dehydratase .
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-N-(4-chlorophenyl)-N-methylpropanamide: Similar in structure but with a methyl group instead of a phenyl group.
N-(4-Bromophenyl)-2-chloroacetamide: Contains a bromine atom instead of chlorine and a different acetamide structure.
Uniqueness
2,2-Dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide is unique due to its specific inhibition of melanin biosynthesis, making it particularly effective against fungal pathogens in agricultural settings. Its stability and low toxicity to mammals also make it a preferred choice for use in crop protection .
Properties
IUPAC Name |
2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO/c17-12-6-8-13(9-7-12)20-14(21)15(10-16(15,18)19)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMUVXLVZVSVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














